Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate
Description
Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate is a spirocyclic ester featuring a 1,4-dioxane ring fused to a cyclobutane moiety, with an ethyl carboxylate substituent at the 7-position. This compound is typically synthesized via multi-step organic reactions, such as the reduction of a precursor ester followed by purification via column chromatography. Key spectral data include:
Properties
IUPAC Name |
ethyl 1,4-dioxaspiro[4.4]nonane-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-2-12-9(11)8-3-4-10(7-8)13-5-6-14-10/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSBINZYCZKICB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2(C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60288721 | |
| Record name | ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60288721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6947-04-2 | |
| Record name | NSC57393 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60288721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ketalization of Cyclic Ketone Esters with Ethylene Glycol
The most widely reported method for synthesizing ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate involves the acid-catalyzed ketalization of ethyl 3-oxocyclopentane-1-carboxylate with ethylene glycol. This reaction proceeds via the formation of a spirocyclic ketal, leveraging the nucleophilic attack of ethylene glycol on the carbonyl group of the ketone ester.
Reaction Mechanism and Conditions
- Catalyst : p-Toluenesulfonic acid (p-TSA) is the preferred catalyst due to its strong Brønsted acidity and solubility in organic solvents.
- Solvent : Toluene facilitates azeotropic removal of water via a Dean-Stark trap, driving the equilibrium toward product formation.
- Temperature : Reflux conditions (∼110°C) are maintained for 48–72 hours to ensure complete conversion.
A representative procedure involves combining ethyl 3-oxocyclopentane-1-carboxylate (500 mmol), ethylene glycol (600 mmol), and p-TSA (14.7 mmol) in toluene (600 mL). After refluxing for 62 hours, the mixture is washed with aqueous NaHCO₃, dried over Na₂SO₄, and distilled under reduced pressure to isolate the product.
Table 1: Ketalization Reaction Parameters and Outcomes
| Starting Material | Catalyst | Solvent | Time (h) | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl 3-oxocyclopentane-1-carboxylate | p-TSA | Toluene | 62 | 92% | |
| Methyl 3-oxocyclopentane-1-carboxylate | p-TSA | Toluene | 72 | 89% |
The ethyl ester variant achieves marginally higher yields (92%) compared to its methyl analog (89%), attributed to the enhanced stability of the ethyl group under acidic conditions.
Stereoselective Synthesis via Diethyl Tartrate Derivatives
An alternative route employs diethyl L-tartrate as a chiral precursor, enabling the enantioselective construction of the spirocyclic core. This method is critical for producing optically active intermediates used in asymmetric synthesis.
Procedure and Optimization
- Step 1 : Diethyl L-tartrate (500 mmol) reacts with cyclopentanone (500 mmol) in toluene under p-TSA catalysis, forming (2R,3R)-diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate.
- Step 2 : Saponification with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/methanol yields the dicarboxylic acid, which is re-esterified with ethanol to produce the target compound.
Table 2: Stereoselective Synthesis Performance
| Step | Reagents | Conditions | Yield | Optical Purity |
|---|---|---|---|---|
| 1 | Diethyl L-tartrate, cyclopentanone | Reflux, 62 h | 78% | 99% ee |
| 2 | LiOH, HCl, ethanol | 6 h, 273 K | 50% | N/A |
While this method introduces stereochemical control, the overall yield (∼39%) is lower than the ketalization approach, limiting its industrial applicability.
Alternative Routes and Comparative Analysis
Transesterification of Methyl Esters
Mthis compound can undergo transesterification with ethanol in the presence of acidic ion-exchange resins. However, this method introduces additional purification steps and reduces atom economy.
Direct Cyclization of Hydroxy Esters
Unsuccessful attempts have been made to cyclize ethyl 4-hydroxycyclopentane-1-carboxylate using dehydrating agents (e.g., DCC), but competing side reactions lead to polymeric byproducts.
Table 3: Method Efficacy Comparison
| Method | Advantages | Disadvantages |
|---|---|---|
| Ketalization | High yield (92%), scalable | Requires anhydrous conditions |
| Stereoselective synthesis | Enantiomeric excess >99% | Low overall yield (39%) |
| Transesterification | Utilizes methyl ester precursors | Multi-step, moderate yields (70%) |
Analytical Characterization and Validation
Successful synthesis is confirmed via:
Chemical Reactions Analysis
Types of Reactions: Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and derivatives.
Scientific Research Applications
Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate has found applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex spirocyclic structures.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, especially in designing novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogs with Varying Spiro Ring Sizes
Ethyl 1,4-Dioxaspiro[4.5]decane-7-carboxylate
- Structure : A 5-membered spiro ring (dioxane fused to cyclopentane).
- Molecular Formula : C₁₁H₁₈O₄; Molar Mass : 214.26 g/mol .
- Applications include intermediates in agrochemical synthesis .
Methyl 1,4-Dioxaspiro[4.4]nonane-7-carboxylate
- Structure : Methyl ester analog of the target compound.
- Molecular Formula : C₁₀H₁₆O₄; Molar Mass : 200.23 g/mol .
- Key Differences : Reduced steric bulk from the methyl group may improve reaction kinetics in ester hydrolysis or transesterification compared to the ethyl derivative .
Analogs with Functional Group Variations
(2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic Acid
- Structure : Dicarboxylic acid derivative with dual carboxyl groups.
- Synthesis: Derived from diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate via LiOH-mediated hydrolysis .
- Key Differences : Enhanced hydrophilicity and acidity (pKa ~3–4 for carboxyl groups) enable applications in coordination chemistry or polymer synthesis .
7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-en-8-yl)methanol
- Structure : Contains a hydroxyl group and a double bond in the spiro system.
- Synthesis : Reduction of a trimethyl-substituted ethyl ester using LiAlH₄ .
- Key Differences : The hydroxyl group facilitates hydrogen bonding, while the double bond introduces reactivity for Diels-Alder or epoxidation reactions .
Physicochemical and Thermal Properties
Notes:
Biological Activity
Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a spirocyclic structure that contributes to its reactivity and interaction with biological targets. The molecular formula is , and it features both ester and dioxaspiro functionalities, which enhance its potential for diverse biological applications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Its mechanism of action may involve the inhibition of microbial growth through interaction with essential cellular components or pathways. The compound's ability to disrupt microbial membranes or inhibit enzyme functions has been suggested as a possible mode of action.
Table 1: Summary of Antimicrobial Activity Studies
Anticancer Properties
This compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through various signaling pathways, potentially making it a candidate for further development as an anticancer agent.
Case Study: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound was observed to activate caspase pathways, leading to programmed cell death.
Table 2: Anticancer Activity Overview
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |
| HeLa (Cervical) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Induction of oxidative stress |
The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with specific molecular targets:
- Enzyme Inhibition : The compound may bind to active sites of enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : Its unique structure enables it to fit into receptor binding pockets, potentially modulating their activity.
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in cancer cells, leading to cell death.
Comparative Analysis
When compared to similar compounds, this compound demonstrates unique advantages due to its spirocyclic structure combined with an ester group. This combination enhances its reactivity and biological activity compared to other dioxaspiro compounds.
Table 3: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,6-Dioxaspiro[4.4]nonane | Lacks ester functionality | Limited antimicrobial effects |
| Ethyl 2-oxocyclopentanecarboxylate | No spirocyclic structure | Moderate anticancer effects |
| Ethyl 1,3-dioxolane derivatives | Different ring structure | Varies widely |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate, and what key reaction conditions must be optimized?
- Methodological Answer : A typical synthesis involves the reduction of ester derivatives using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). For example, ethyl 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate can be reduced to yield spirocyclic alcohols, with reaction completion monitored by TLC. Key optimizations include maintaining anhydrous conditions, controlling reaction time (e.g., overnight stirring), and quenching with water to avoid exothermic side reactions. Purification via silica gel column chromatography (eluent: PE:EA = 5:1) ensures high yields (e.g., 91%) .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For example, ¹H NMR in CDCl₃ reveals spirocyclic proton environments (e.g., δ 4.13 ppm for oxymethylene groups), while ¹³C NMR confirms carbonyl and sp³-hybridized carbons. HRMS (ESI-TOF) with sodium adducts ([M+Na]⁺) validates molecular weight accuracy (e.g., observed 235.1305 vs. calculated 235.1310) .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography on silica gel with a polar/non-polar solvent gradient (e.g., pentane:ethyl acetate) effectively separates spirocyclic esters from byproducts. Post-purification, solvent removal under reduced pressure yields high-purity oils. Additional recrystallization may enhance purity for sensitive applications .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound derivatives be achieved, and what analytical methods confirm stereochemistry?
- Methodological Answer : Chiral auxiliaries or catalysts (e.g., enantioselective organocatalysts) enable stereocontrol. For example, asymmetric reduction or cyclization steps can yield enantiopure spirocycles. Circular dichroism (CD) and X-ray crystallography are definitive for stereochemical confirmation, while NOESY NMR identifies spatial proton-proton interactions in complex stereoisomers .
Q. What computational approaches are used to predict the bioactivity of this compound derivatives?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., p53, BCL2). For instance, methyl ester analogs of spirocyclic carboxylates show interactions with hydrophobic pockets in protein structures (PDB IDs: 2OCJ, 2W3L). Molecular dynamics simulations further validate stability of ligand-protein complexes over time .
Q. How do researchers resolve contradictions in spectral data when characterizing novel spirocyclic carboxylates?
- Methodological Answer : Cross-validation using multiple techniques (e.g., 2D NMR, IR, HRMS) clarifies ambiguities. For example, unexpected ¹H NMR signals may arise from conformational flexibility or impurities; HSQC and HMBC correlations map carbon-proton connectivity. Contradictions between experimental and theoretical HRMS require recalibration or isotopic pattern analysis .
Q. What strategies mitigate the risk of toxic byproduct formation during the synthesis or degradation of this compound?
- Methodological Answer : Stability studies under varying pH, temperature, and light exposure identify degradation pathways (e.g., hydrolysis to 1,4-dioxane). Gas chromatography-mass spectrometry (GC-MS) monitors trace byproducts. Storage in amber vials at -20°C and inert atmospheres (N₂/Ar) minimizes decomposition .
Q. How is the tribological performance of this compound evaluated in biolubricant applications?
- Methodological Answer : Rheological testing measures viscosity-temperature dependence (ASTM D445), while four-ball tribometry quantifies wear scar diameter and friction coefficients. Low-temperature properties (e.g., pour point) are assessed via differential scanning calorimetry (DSC). Comparative studies with oleic acid-based esters benchmark performance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
